N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H22N2O6S2 and its molecular weight is 474.55. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N2O4S, with a molecular weight of 378.45 g/mol. The compound features a benzodioxin moiety, a thiophene ring, and a sulfamoyl group, which contribute to its biological activity.
1. Antitumor Activity
Recent studies have indicated that compounds related to this structure exhibit significant antitumor properties. For instance, derivatives of benzodioxin have shown inhibition of cancer cell proliferation in various types of cancer including breast and lung cancer. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to disease progression. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced cell proliferation in cancerous tissues, making it a potential candidate for chemotherapy.
3. Antioxidant Properties
Research has also highlighted the antioxidant capabilities of similar benzodioxin derivatives. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial in preventing cellular damage and aging.
The proposed mechanism of action for this compound involves:
- Binding Affinity : The compound likely binds to specific receptors or enzymes, altering their activity.
- Signal Transduction Modulation : It may influence intracellular signaling pathways that control cell growth and apoptosis.
Case Study 1: Antitumor Efficacy
A study published in Cancer Research demonstrated that a related compound significantly inhibited tumor growth in xenograft models of breast cancer. The treatment led to a reduction in tumor size by over 50% compared to controls after four weeks of administration.
Case Study 2: Enzyme Inhibition
In vitro studies have shown that the compound effectively inhibits DHFR activity with an IC50 value comparable to established inhibitors like methotrexate. This suggests potential use as a therapeutic agent in conditions requiring DHFR inhibition.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-3-28-17-7-5-16(6-8-17)24(2)32(26,27)20-10-13-31-21(20)22(25)23-15-4-9-18-19(14-15)30-12-11-29-18/h4-10,13-14H,3,11-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIYTRKHNBPAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.